N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide
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Overview
Description
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a 4-fluorobenzamide moiety attached to a 5,5-dimethyl-2-oxooxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide typically involves the following steps:
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Formation of the 5,5-dimethyl-2-oxooxolan-3-yl intermediate
- The starting material, 5,5-dimethyl-2-oxooxolane, is prepared through the cyclization of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
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Coupling with 4-fluorobenzoic acid
- The intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- The reaction is typically performed in an organic solvent like dichloromethane at room temperature for 12-24 hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
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Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
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Substitution
- Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide has several scientific research applications:
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Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
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Materials Science
- The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
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Biological Studies
- It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
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Industrial Applications
- The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity or function.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide
- N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamimidic acid
- Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Uniqueness
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide stands out due to its unique combination of a 4-fluorobenzamide moiety and a 5,5-dimethyl-2-oxooxolan-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77694-31-6 |
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Molecular Formula |
C13H14FNO3 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H14FNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
QRDJEPRUENASKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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